molecular formula C13H15FN2O2 B2537925 N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide CAS No. 2094583-61-4

N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide

Cat. No.: B2537925
CAS No.: 2094583-61-4
M. Wt: 250.273
InChI Key: LTGMWFILORQETR-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxyethyl group, and a propynylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde, propargylamine, and glycidol.

    Step 1: The 4-fluorobenzaldehyde undergoes a condensation reaction with glycidol to form 2-(4-fluorophenyl)-2-hydroxyethanol.

    Step 2: The resulting 2-(4-fluorophenyl)-2-hydroxyethanol is then reacted with propargylamine in the presence of a suitable catalyst to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-(4-fluorophenyl)-2-oxoethylacetamide.

    Reduction: Formation of N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]ethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in studies related to cell signaling pathways and enzyme inhibition.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the hydroxyethyl and propynylamino groups contribute to its overall activity by facilitating interactions with the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide
  • N-[2-(4-bromophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide
  • N-[2-(4-methylphenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide

Uniqueness

N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-(prop-2-ynylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-2-7-15-9-13(18)16-8-12(17)10-3-5-11(14)6-4-10/h1,3-6,12,15,17H,7-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGMWFILORQETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC(=O)NCC(C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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